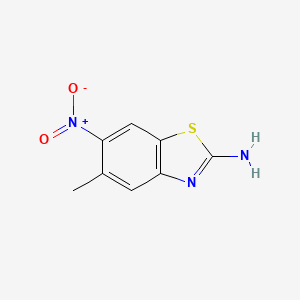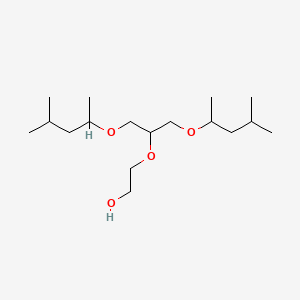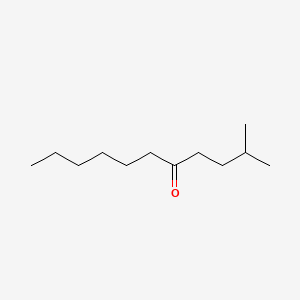
2,4-Dichloro-5-methylnicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-methylnicotinaldehyde: is an organic compound with the molecular formula C7H5Cl2NO It is a derivative of nicotinaldehyde, where two chlorine atoms are substituted at the 2nd and 4th positions, and a methyl group is substituted at the 5th position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 2,4-dichloro-5-methylnicotinaldehyde involves the chlorination of 5-methylnicotinaldehyde. The process typically includes the following steps:
Starting Material: 5-methylnicotinaldehyde.
Chlorination: The compound is subjected to chlorination using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.
Reaction Conditions: The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-5°C to avoid over-chlorination.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large reactors and optimized conditions to ensure high yield and purity.
Continuous Monitoring: Employing analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) to monitor the reaction progress and product quality.
Efficient Purification: Utilizing industrial-scale purification methods such as distillation and crystallization to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions:
2,4-Dichloro-5-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) at room temperature.
Major Products:
Oxidation: 2,4-Dichloro-5-methylnicotinic acid.
Reduction: 2,4-Dichloro-5-methyl-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dichloro-5-methylnicotinaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Chemical Biology: The compound is employed in studies related to enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-5-methylnicotinaldehyde is primarily based on its ability to interact with biological macromolecules:
Molecular Targets: It can bind to enzymes and receptors, altering their activity and function.
Pathways Involved: The compound may interfere with cellular pathways such as signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
- 2-Chloro-5-methylnicotinaldehyde
- 5-Methylnicotinaldehyde
- 2,4-Dichlorobenzaldehyde
Comparison:
- 2-Chloro-5-methylnicotinaldehyde: Similar structure but with only one chlorine atom, leading to different reactivity and applications.
- 5-Methylnicotinaldehyde: Lacks chlorine atoms, resulting in distinct chemical properties and uses.
- 2,4-Dichlorobenzaldehyde: Contains a benzene ring instead of a pyridine ring, affecting its chemical behavior and applications.
2,4-Dichloro-5-methylnicotinaldehyde stands out due to its unique combination of chlorine substitutions and a pyridine ring, making it valuable for specific synthetic and research purposes.
Propriétés
Formule moléculaire |
C7H5Cl2NO |
|---|---|
Poids moléculaire |
190.02 g/mol |
Nom IUPAC |
2,4-dichloro-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-2-10-7(9)5(3-11)6(4)8/h2-3H,1H3 |
Clé InChI |
KYNORZSEVNQWCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=C1Cl)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13946387.png)
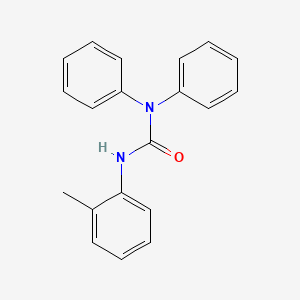
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13946390.png)
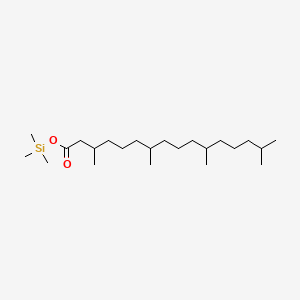
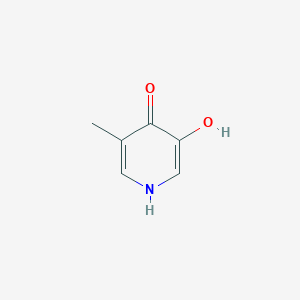
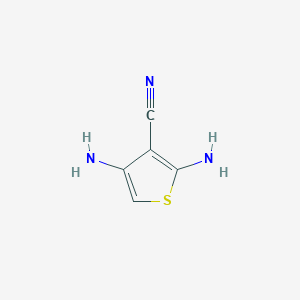

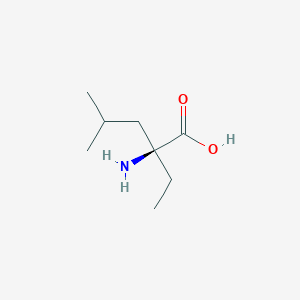
![2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid](/img/structure/B13946439.png)

